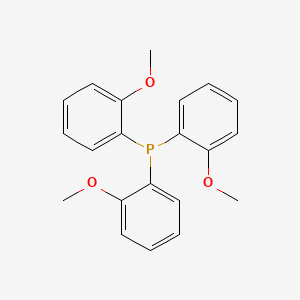

Tris(2-methoxyphenyl)phosphine

説明

特性

IUPAC Name |

tris(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOSDXGZLBPOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197099 | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4731-65-1 | |

| Record name | Tris(2-methoxyphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4731-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(o-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(O-METHOXYPHENYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64XF7T8LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(2-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyphenyl)phosphine, also known as tri(o-anisyl)phosphine, is an organophosphorus compound with significant applications in catalysis and organic synthesis. Its electron-rich nature and steric bulk, conferred by the ortho-methoxy substituents, make it a valuable ligand for various transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁O₃P | [1][2] |

| Molecular Weight | 352.36 g/mol | [2] |

| Melting Point | 198-204 °C | [3] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; slightly soluble in water. | [1] |

| CAS Number | 4731-65-1 | [1][2] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below: the organolithium route and the Grignard route.

Synthesis via Organolithium Intermediate

This method involves the ortho-lithiation of anisole (B1667542) followed by reaction with phosphorus trichloride (B1173362).

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Reaction Setup: A 2-liter reaction vessel is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to an inert gas source (e.g., argon or nitrogen).

-

Initial Charge: The vessel is charged with 113 g (1.04 mol) of anisole and 250 mL of methyl tert-butyl ether (MTBE).

-

Lithiation: After degassing the mixture, 440 mL (0.70 mol) of n-butyllithium (1.6 M in hexane) is added dropwise over 1 hour. The temperature of the reaction mixture is allowed to gradually increase to the reflux temperature (approximately 60 °C).

-

Reaction Completion: The reaction mixture is maintained at reflux for 16 hours. Gas chromatography (GC) analysis can be used to monitor the consumption of n-butyllithium.

-

Phosphinylation: The reaction mixture is cooled to ambient temperature. A solution of 19.3 mL (31.0 g, 0.225 mol) of phosphorus trichloride in 100 mL of MTBE is then added at a rate that maintains the internal temperature below 30 °C. A white to yellow suspension will form.

-

Stirring: The resulting suspension is stirred for an additional 4 hours at ambient temperature.

-

Quenching and Filtration: 30 mL of water is carefully added to quench the reaction. The resulting white precipitate is collected by filtration.

-

Washing and Drying: The collected solid is washed with methanol (B129727) (2 x 200 mL), filtered, and then dried under vacuum (1 mbar) at 60 °C.

-

Yield and Purity: This procedure typically yields approximately 63.4 g (80%) of this compound as a fine white powder with a purity of >99% as determined by ¹H and ³¹P NMR.

Synthesis via Grignard Reagent

An alternative and widely used method for the synthesis of triarylphosphines is through the reaction of a Grignard reagent with phosphorus trichloride.[4]

Reaction Scheme:

Experimental Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is maintained under an inert atmosphere.

-

A solution of 2-bromoanisole (B166433) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

-

The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has reacted, resulting in the formation of 2-methoxyphenylmagnesium bromide.

-

-

Phosphinylation:

-

The Grignard solution is cooled to -10 °C in an ice-salt bath.

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution (3 equivalents) while maintaining the temperature below -5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a half-saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

-

Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H NMR | ~3.8 ppm | Singlet | - | O-CH ₃ protons. |

| ~6.8-7.4 ppm | Multiplet | - | Aromatic protons. | |

| ¹³C NMR | ~55 ppm | - | - | O-C H₃ carbon. |

| ~110-160 ppm | - | - | Aromatic carbons. | |

| ³¹P NMR | ~ -30 to -40 ppm | Singlet | - | The chemical shift can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3060-2830 | C-H stretching (aromatic and methyl) |

| ~1580-1430 | C=C stretching (aromatic) |

| ~1240 | C-O-C stretching (asymmetric) |

| ~1020 | C-O-C stretching (symmetric) |

| ~750 | P-C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Key Fragment (m/z) | Assignment |

| Electron Ionization (EI) | 352 | [M]⁺ (Molecular ion) |

Applications in Catalysis

This compound serves as a highly effective ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[5][6] Its utility stems from its ability to stabilize the palladium catalyst and influence its reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound can be employed as a ligand to facilitate this reaction.[5]

Generic Suzuki-Miyaura Catalytic Cycle:

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction, highlighting the role of the phosphine (B1218219) ligand.

References

- 1. CAS 4731-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4731-65-1 [chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to Tris(2-methoxyphenyl)phosphine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(2-methoxyphenyl)phosphine, a versatile organophosphorus compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who are utilizing or considering this compound in their work. This document details its characteristics, applications in catalysis, and provides insights into relevant experimental procedures.

Core Physical and Chemical Properties

This compound, also known as tris(o-anisyl)phosphine, is a white crystalline solid at room temperature.[1][2] Its molecular structure, featuring a central phosphorus atom bonded to three 2-methoxyphenyl groups, imparts unique electronic and steric properties that are advantageous in various chemical transformations.[3] The presence of the methoxy (B1213986) groups enhances its solubility in organic solvents and modulates its reactivity.[3]

Summary of Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁O₃P | [4][5] |

| Molecular Weight | 352.36 g/mol | [6][7] |

| Appearance | White to light yellow solid/powder/crystals | [1][2][3] |

| Melting Point | 198-208 °C | [2][6][8] |

| Boiling Point | 477.3 ± 40.0 °C (Predicted) | [6][8] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like dichloromethane (B109758) and ether. | [1][3][6] |

| CAS Number | 4731-65-1 | [4] |

| IUPAC Name | tris(2-methoxyphenyl)phosphane | [4] |

Spectroscopic Data

| Technique | Key Features | References |

| ³¹P NMR | A key technique for characterizing phosphines. | [4][9] |

| ¹H NMR | Provides information on the aromatic and methoxy protons. | [10] |

| IR Spectroscopy | Shows characteristic bands for the P-C and C-O bonds. | [4][11] |

| Mass Spectrometry | The molecular ion peak is observed at m/z 352. | [4][11] |

Chemical Reactivity and Applications in Catalysis

This compound is a highly valuable ligand in transition metal catalysis, primarily due to its electron-rich nature and steric bulk.[3] These properties influence the reactivity and stability of the catalytic species, leading to high efficiency in various cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound, in conjunction with a palladium source such as Pd(OAc)₂, forms a highly active catalyst system for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[4] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, particularly for the preparation of biaryls, which are common motifs in pharmaceuticals. The catalyst system is effective for a broad range of substrates, including sterically hindered ones.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another critical palladium-catalyzed cross-coupling reaction where this compound can serve as an effective ligand. This reaction facilitates the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. The bulky and electron-donating nature of the phosphine (B1218219) ligand is crucial for promoting the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[12]

Lewis Base Catalysis

Tertiary phosphines, including this compound and its analogues, can act as potent Lewis base catalysts.[1][5] This type of catalysis, often referred to as nucleophilic phosphine catalysis, involves the conjugate addition of the phosphine to an electron-deficient multiple bond.[1][5] This forms a zwitterionic intermediate that can then be trapped by a nucleophile or an electrophile.[1][5] This reactivity is exploited in reactions such as the oxa-Michael addition.[1][5]

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following provides a general framework for key experimental procedures involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a lithiated anisole (B1667542) derivative with phosphorus trichloride (B1173362).[4][6]

Experimental Workflow

Methodology:

-

In a reaction vessel under an inert atmosphere, anisole is dissolved in a suitable solvent such as hexane.[6]

-

A solution of n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) is added to facilitate the ortho-lithiation of anisole.[4]

-

The resulting 2-lithioanisole is then reacted with phosphorus trichloride (PCl₃) in a solvent mixture like THF and hexane.[4][6]

-

The crude product is typically purified by recrystallization from a suitable solvent.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Aryl bromide

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, water)

Methodology:

-

To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.5-2 mol%) and this compound (1-4 mol%) in the chosen solvent.

-

Add the catalyst solution to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

This compound

-

Aryl halide (e.g., bromide, chloride)

-

Amine

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

Methodology:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

-

Add the anhydrous solvent and seal the tube.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with brine, dry the organic layer, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It may cause skin and serious eye irritation.[5] It is also sensitive to air and should be stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][13][14][15][16]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. This compound | C21H21O3P | CID 78464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | P(o-anisyl)3 | C21H21O3P - Ereztech [ereztech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmcct.com [jmcct.com]

- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 16. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Tris(2-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyphenyl)phosphine, a sterically hindered and electron-rich organophosphorus compound, is a versatile ligand in transition metal catalysis with significant applications in organic synthesis. Its unique electronic and steric properties, governed by the presence of three o-methoxy substituted phenyl rings, dictate its coordination chemistry and catalytic activity. This guide provides a comprehensive analysis of its molecular structure and conformational landscape, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside its role in synthetic methodologies relevant to pharmaceutical development.

Molecular Structure and Properties

This compound, also known as tris(o-anisyl)phosphine, is a white crystalline solid with the chemical formula C₂₁H₂₁O₃P.[1] Its structure is characterized by a central phosphorus atom bonded to three 2-methoxyphenyl groups.[2] The presence of the methoxy (B1213986) groups in the ortho position introduces significant steric bulk around the phosphorus atom and influences its electronic properties through inductive and mesomeric effects.

| Property | Value |

| Molecular Formula | C₂₁H₂₁O₃P |

| Molar Mass | 352.37 g/mol |

| CAS Number | 4731-65-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 198-204 °C[3] |

| Solubility | Soluble in many organic solvents, slightly soluble in water |

Synthesis and Crystallization

Synthesis Protocol

A common synthetic route to this compound involves the reaction of 2-lithioanisole with phosphorus trichloride (B1173362).

Experimental Protocol: Synthesis of this compound

-

Materials: Anisole (B1667542), n-butyllithium (n-BuLi) in hexanes, phosphorus trichloride (PCl₃), methyl tert-butyl ether (MTBE), methanol (B129727), water.

-

Apparatus: A 2-liter reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

To the reaction vessel, add anisole (113 g, 1.04 mol) and MTBE (250 ml).

-

Degas the solution.

-

Add n-butyllithium (1.6 M in hexane, 440 ml, 0.70 mol) dropwise over 1 hour. The temperature will gradually rise to reflux (approximately 60 °C).

-

Maintain the reaction mixture at reflux for 16 hours.

-

Cool the mixture to ambient temperature.

-

In a separate flask, prepare a mixture of PCl₃ (19.3 ml, 31.0 g, 0.225 mol) and MTBE (100 ml).

-

Add the PCl₃ solution to the reaction mixture at a rate that maintains the temperature below 30 °C.

-

After the addition is complete, stir the resulting white/yellow suspension for an additional 4 hours.

-

Quench the reaction by the slow addition of water (30 ml).

-

Filter the white precipitate.

-

Wash the solid with methanol (2 x 200 ml).

-

Dry the product under vacuum (1 mbar, 60 °C) to yield this compound as a fine white powder.

-

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound.

Experimental Protocol: Crystallization

-

Solvent: Ethanol (B145695)

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Colorless, single crystals will form over a period of several days.

-

Conformational Analysis and Crystallographic Data

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[4] The analysis reveals a fascinating conformational complexity, where the entire molecule is disordered over two positions with occupancies of approximately 50% for each component.[4] This indicates that two distinct conformers co-exist within the crystal lattice.

The conformation of each molecule can be described by the dihedral angles between the three benzene (B151609) rings. The steric hindrance imposed by the ortho-methoxy groups prevents a simple propeller-like conformation typical of triphenylphosphine (B44618), forcing the phenyl rings to adopt a more complex arrangement.

Quantitative Crystallographic Data

The following table summarizes the key dihedral angles between the planes of the three benzene rings (A, B, and C) for the two disordered components found in the crystal structure.

| Dihedral Angle | Major Component (50.3% occupancy) | Minor Component (49.7% occupancy) |

| A / B | 72.9 (2)° | 85.0 (2)° |

| A / C | 82.9 (3)° | 79.2 (2)° |

| B / C | 70.0 (2)° | 72.3 (2)° |

Data sourced from Shawkataly et al., Acta Cryst. (2009). E65, o1525-o1526.[4]

The P-C bond lengths and C-P-C bond angles are within the expected ranges for triarylphosphines. The crystal packing is stabilized by C-H···π interactions.[4]

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methoxy protons. The aromatic region typically shows a complex multiplet pattern due to the various couplings between the protons on the phenyl rings. The methoxy protons appear as a distinct singlet.

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphines. It exhibits a single resonance, and the chemical shift is indicative of the electronic environment of the phosphorus atom.

Experimental Protocol: NMR Spectroscopy

-

Instrument: 400 MHz (for ¹H) or 162 MHz (for ³¹P) NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

-

Procedure:

-

Prepare a solution of the sample (5-10 mg) in the deuterated solvent (0.5-0.7 ml).

-

Acquire the ¹H and ³¹P{¹H} NMR spectra using standard parameters.

-

Vibrational Spectroscopy (FTIR and Raman)

The infrared and Raman spectra of this compound display characteristic vibrational modes for the aromatic rings and the C-O and P-C bonds.

Experimental Protocol: FTIR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Procedure (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Applications in Pharmaceutical Synthesis

While not a therapeutic agent itself, this compound is a valuable ligand in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern pharmaceutical synthesis.[4] Its steric bulk and electron-donating nature facilitate key steps in catalytic cycles such as oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Pd(OAc)₂/tris(2-methoxyphenyl)phosphine system has been shown to be highly effective for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids to form biaryl structures.[1][4] This is a widely used reaction in the synthesis of numerous drug molecules. The ligand's properties are particularly beneficial for the synthesis of sterically hindered biaryls.[1]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in the synthesis of nitrogen-containing pharmaceuticals. Electron-rich and sterically hindered phosphine (B1218219) ligands like this compound are known to promote these reactions.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Conformational Isomers in Solid State

Caption: Co-existence of two conformers in the crystal lattice.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Role in Suzuki-Miyaura Cross-Coupling

Caption: Role of the phosphine ligand in the Suzuki-Miyaura coupling cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Comment on "Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor" by J. F. Costello, S. G. Davies, E. T. F. Gould and J. E. Thomson, Dalton Trans., 2015, 44, 5451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

An In-depth Technical Guide to Tris(2-methoxyphenyl)phosphine (CAS: 4731-65-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Tris(2-methoxyphenyl)phosphine, a versatile organophosphorus compound widely utilized as a ligand in catalysis.

Core Properties and Specifications

This compound, also known as tri(o-anisyl)phosphine, is a white to light yellow crystalline solid.[1] Its structure, featuring a central phosphorus atom bonded to three 2-methoxyphenyl groups, imparts unique electronic and steric properties that are advantageous in various chemical transformations. The presence of the methoxy (B1213986) groups enhances its solubility in organic solvents and modulates its reactivity.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4731-65-1 | [1] |

| Molecular Formula | C₂₁H₂₁O₃P | [1][3] |

| Molecular Weight | 352.37 g/mol | [3][4] |

| Appearance | White to off-white powder or crystals | [2][5] |

| Melting Point | 202 - 206 °C | [2] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; slightly soluble in water. | [1][5] |

| ¹H NMR | Spectra available in chemical databases. | [6] |

| ³¹P NMR | Spectra available in chemical databases. | [7][8] |

| Infrared (IR) Spectrum | Characteristic peaks available in spectral databases. | [7] |

| Mass Spectrum | Available in spectral databases. | [7] |

| Crystal Structure | X-ray crystallographic data is available, revealing a disordered structure with specific dihedral angles between the benzene (B151609) rings. | [7] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound involves the lithiation of anisole (B1667542) followed by reaction with phosphorus trichloride (B1173362).

Detailed Synthesis Protocol

Reaction: ortho-Lithiation of Anisole and Phosphination

Materials:

-

Anisole

-

n-Butyl lithium (n-BuLi) in hexane

-

Phosphorus trichloride (PCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere, charge 113 g (1.04 mol) of anisole and 250 ml of MTBE.

-

Degas the solution.

-

Add 440 ml (0.70 mol) of n-butyl lithium (1.6 M in hexane) dropwise over 1 hour. The temperature will gradually increase to the reflux temperature (approximately 60°C).

-

Maintain the reaction at this temperature for 16 hours.

-

Cool the reactor contents to ambient temperature.

-

Slowly add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride, ensuring the reaction temperature does not exceed 30°C.

-

Stir the resulting white/yellow suspension for an additional 4 hours.

-

Quench the reaction by adding 30 ml of water.

-

Filter the white precipitate.

-

Wash the solid with methanol (2 x 200 ml).

-

Dry the product under vacuum (1 mbar, 60°C) to yield fine white powder of this compound.[1]

Applications in Catalysis

This compound is a highly effective ligand in various transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature and steric bulk facilitate key steps in the catalytic cycle, leading to high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction: A Representative Protocol

A palladium acetate/Tris(2-methoxyphenyl)phosphine system is effective for the Suzuki coupling of aryl bromides with arylboronic acids.

General Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a solvent (e.g., toluene/water mixture).

-

Add the palladium catalyst precursor, such as Pd(OAc)₂ (e.g., 1-2 mol%).

-

Add this compound as the ligand (e.g., 2-4 mol%).

-

Heat the reaction mixture with stirring for the required time until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, perform a standard aqueous work-up.

-

The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired biaryl product.

Visualizing Workflows and Relationships

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationships of this compound

Caption: Relationship between structure, properties, and applications.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Avoid breathing dust.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Solubility of Tris(2-methoxyphenyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tris(2-methoxyphenyl)phosphine, a crucial phosphine (B1218219) ligand in the fields of catalysis and organic synthesis. Understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and offers visual aids to clarify workflows.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For organophosphorus compounds like this compound, solubility is influenced by factors such as the polarity of the solvent, the molecular structure of the phosphine, and the temperature. The methoxy (B1213986) groups on the phenyl rings of this compound can influence its solubility profile compared to other triarylphosphines.

Qualitative Solubility Data

This compound is generally characterized as a white to light yellow solid.[1] Based on available literature, its solubility in various organic solvents can be summarized as follows.

| Solvent | Solubility |

| Dichloromethane | Soluble[1] |

| Ether | Soluble[1] |

| Water | Slightly Soluble[2][3][4][5] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is adapted from established procedures for determining the solubility of solid compounds in liquids.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a filter, or Buchner funnel with filter paper)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance (readable to at least 0.1 mg)

-

Oven for drying

-

Pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent to a conical flask equipped with a magnetic stir bar.

-

Gradually add an excess amount of this compound to the solvent while stirring. The presence of undissolved solid at the bottom of the flask indicates that a saturated solution has been formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature. Allow the solution to equilibrate for a sufficient amount of time (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette. It is crucial to avoid transferring any solid particles.

-

Filter the withdrawn sample to ensure the complete removal of any undissolved solid.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in an oven at a temperature below the melting point of this compound to ensure complete drying.

-

Cool the dish in a desiccator and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Experimental Workflows

This compound is primarily utilized as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its role is to coordinate to the metal center, influencing its electronic and steric properties, and thereby modulating the catalytic activity and selectivity of the reaction. There are no known biological signaling pathways in which this synthetic compound is directly involved.

The experimental workflow for utilizing this compound in a catalytic reaction typically involves the following logical steps:

Caption: Logical Workflow for a Catalytic Reaction.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is imperative to perform quantitative solubility tests using the described protocol to ensure accurate and reproducible results in research and development settings.

References

Navigating the Stability of Tris(2-methoxyphenyl)phosphine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Air and Moisture Stability of Tris(2-methoxyphenyl)phosphine for Researchers, Scientists, and Drug Development Professionals.

This compound, a versatile phosphine (B1218219) ligand, finds application in various catalytic and synthetic processes. Its efficacy, however, is intrinsically linked to its stability under ambient conditions. This technical guide provides a comprehensive overview of the air and moisture stability of this compound, offering insights into its degradation pathways, and presenting detailed experimental protocols for its stability assessment.

Expected Stability Profile: Electronic and Steric Considerations

The stability of triarylphosphines is primarily governed by a combination of electronic and steric factors. Electron-donating substituents on the aryl rings, such as the methoxy (B1213986) group in this compound, increase the electron density on the phosphorus atom. This enhanced nucleophilicity, while often desirable for catalytic activity, generally leads to a decreased resistance to oxidation.[1] Therefore, it is anticipated that this compound would be more susceptible to air oxidation than its non-substituted counterpart, triphenylphosphine.

Conversely, the ortho-position of the methoxy groups introduces steric bulk around the phosphorus center. This steric hindrance can partially shield the phosphorus atom from attack by atmospheric oxygen, potentially counteracting the electronic effects to some extent. The overall stability is a nuanced balance of these opposing factors.

Degradation Pathways

The primary degradation pathways for this compound in the presence of air and moisture are oxidation and, to a lesser extent, hydrolysis.

1. Oxidation: In the presence of atmospheric oxygen, this compound is oxidized to its corresponding phosphine oxide, this compound oxide. This is the most common degradation pathway for phosphines.

2. Hydrolysis: While triarylphosphines are generally considered to be relatively resistant to hydrolysis, cleavage of the phosphorus-carbon bond can occur under certain conditions, particularly in the presence of moisture and acid or base catalysts, to yield (2-methoxyphenyl)phosphine oxide and anisole.

Quantitative Stability Data

As previously mentioned, specific quantitative data on the rate of oxidation or hydrolysis of this compound is not extensively documented. However, for comparative purposes, data for related phosphines can provide valuable context.

| Compound | Condition | Observation |

| Tris(4-methoxyphenyl)phosphine | Solid, dissolved in chloroform (B151607) or 1-hexanol (B41254) at room temperature and 80°C | Formation of the corresponding phosphine oxide was observed, with stability decreasing in the order TPP > MMTPP > TMTPP.[1] |

| Tris(2,4,6-trimethoxyphenyl)phosphine | Solid and in various solutions, stored in the dark for 5 days at room temperature | Relatively stable, with minimal formation of the phosphine oxide.[2] |

Note: TPP = Triphenylphosphine, MMTPP = (4-methoxyphenyl)diphenylphosphine, TMTPP = Tris(4-methoxyphenyl)phosphine.

Experimental Protocols for Stability Assessment

To enable researchers to quantitatively assess the stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Assessing Aerobic Stability by ³¹P NMR Spectroscopy

This method allows for the direct monitoring of the oxidation of this compound to this compound oxide.

1. Sample Preparation:

- In an inert atmosphere glovebox, accurately weigh 10-20 mg of this compound into an NMR tube.

- Add 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

- Seal the NMR tube with a septum cap.

2. Initial Spectrum Acquisition:

- Acquire an initial ³¹P NMR spectrum of the pristine sample. The spectrum should show a single peak corresponding to this compound.

3. Exposure to Air:

- Remove the septum cap to expose the solution to the ambient atmosphere.

4. Time-Course Monitoring:

- Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every hour, or as deemed appropriate based on the expected rate of oxidation).

5. Data Analysis:

- For each spectrum, integrate the peaks corresponding to this compound and its oxide.

- Plot the percentage of the remaining phosphine as a function of time to determine the rate of oxidation.

Visualizing Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Degradation pathways of this compound.

Caption: Experimental workflow for ³¹P NMR stability analysis.

Conclusion

While this compound is a valuable tool in the chemist's arsenal, a thorough understanding of its stability is crucial for its effective application. The increased electron density on the phosphorus atom due to the methoxy substituents likely renders it more susceptible to oxidation than triphenylphosphine. Researchers are encouraged to employ the detailed protocols within this guide to quantitatively assess its stability in their specific applications, ensuring the reliability and reproducibility of their results.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tris(2-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift data for Tris(2-methoxyphenyl)phosphine, also known as Tri(o-anisyl)phosphine. This document is intended for researchers, scientists, and professionals in drug development who utilize organophosphorus compounds and require a detailed understanding of their characterization.

Introduction to ³¹P NMR Spectroscopy of Organophosphorus Compounds

³¹P NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds.[1] The phosphorus-31 nucleus possesses a natural abundance of 100% and a spin of ½, which results in sharp and readily interpretable NMR signals.[2] The wide chemical shift range of ³¹P NMR allows for the sensitive differentiation of phosphorus atoms in various chemical environments, making it an invaluable tool for structural elucidation, purity assessment, and reaction monitoring.[1]

This compound is a bulky, electron-rich phosphine (B1218219) ligand frequently employed in catalysis and organic synthesis. Its electronic and steric properties, influenced by the ortho-methoxy substituents, can be probed effectively using ³¹P NMR spectroscopy.

Quantitative ³¹P NMR Data for this compound

The ³¹P NMR chemical shift of this compound has been reported in deuterated chloroform (B151607) (CDCl₃) and tetrahydrofuran (B95107) (THF). The observed chemical shifts are summarized in the table below.

| Solvent | Chemical Shift (δ) in ppm |

| CDCl₃ | -45.8 |

| THF | -45.8 |

Table 1: ³¹P NMR Chemical Shift of this compound in Different Solvents.

The consistency of the chemical shift in two different common NMR solvents suggests that the solvent effect on the phosphorus nucleus's electronic environment is minimal in this case.

Experimental Protocols for ³¹P NMR Analysis

The following provides a generalized yet detailed methodology for obtaining the ³¹P NMR spectrum of this compound, based on standard laboratory practices.

3.1. Sample Preparation

-

Analyte: this compound (CAS No. 4731-65-1) should be of high purity.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated tetrahydrofuran (THF) are suitable solvents. Ensure the solvent is free from phosphorus-containing impurities.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a clean and dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 85% phosphoric acid (H₃PO₄) can be used in a sealed capillary insert. However, modern NMR spectrometers can be calibrated using the deuterium (B1214612) signal of the solvent.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-resolution NMR spectrometer with a multinuclear probe capable of detecting ³¹P is required.

-

Frequency: The ³¹P resonance frequency will depend on the magnetic field strength of the spectrometer (e.g., 162 MHz for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Decoupling: Broadband proton decoupling (e.g., Waltz-16) is employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

-

Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is a good starting point.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to 85% H₃PO₄ at 0 ppm. If an internal standard is not used, the spectrometer's calibration should be verified.

Logical Workflow for ³¹P NMR Chemical Shift Determination

The following diagram illustrates the logical workflow for the determination of the ³¹P NMR chemical shift of this compound.

Caption: Workflow for Determining the ³¹P NMR Chemical Shift.

Conclusion

This technical guide has provided a detailed overview of the ³¹P NMR chemical shift data for this compound, including quantitative data and a comprehensive experimental protocol. The provided workflow diagram offers a clear and logical representation of the steps involved in obtaining this crucial analytical data. For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of these principles and methodologies is essential for the accurate characterization and utilization of organophosphorus compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Tris(2-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Tris(2-methoxyphenyl)phosphine. This compound is an organophosphorus compound frequently utilized as a ligand in catalysis and organic synthesis. A thorough understanding of its spectral properties is crucial for its characterization and for monitoring its transformations in chemical reactions. This document outlines the expected ¹H NMR spectral data, provides a detailed experimental protocol for its acquisition, and includes visualizations to aid in the interpretation of the molecular structure and proton environments.

Introduction

This compound, also known as tri(o-anisyl)phosphine, is a bulky, electron-rich phosphine (B1218219) ligand. The presence of the methoxy (B1213986) groups at the ortho positions of the phenyl rings significantly influences its steric and electronic properties, which in turn affects the outcomes of the catalytic reactions in which it participates. ¹H NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide offers a comprehensive overview of the key features of its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

Due to the complex nature of the overlapping aromatic signals and the through-space and through-bond couplings to the phosphorus atom, the precise assignment of the ¹H NMR spectrum of this compound can be challenging. The data presented below is a plausible representation based on the analysis of related structures and general principles of NMR spectroscopy. The aromatic region is expected to show a series of multiplets due to spin-spin coupling between adjacent protons and coupling to the phosphorus-31 nucleus.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.28 - 7.18 | m | - | 3H |

| H-4 | 7.25 - 7.15 | m | - | 3H |

| H-3 | 6.95 - 6.85 | m | - | 3H |

| H-5 | 6.88 - 6.78 | m | - | 3H |

| -OCH₃ | 3.85 | s | - | 9H |

Note: The chemical shifts for the aromatic protons (H-3, H-4, H-5, and H-6) are expected to be in the range of 6.7 to 7.3 ppm and will likely appear as a complex set of overlapping multiplets. The assignments are tentative and would require 2D NMR techniques for definitive confirmation.

Structural Representation and Proton Environments

The structure of this compound gives rise to distinct proton environments, which are reflected in the ¹H NMR spectrum. The following diagram illustrates the different types of protons in the molecule.

Figure 1. Molecular structure of this compound with distinct proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol provides a general procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.2. Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | zg30 |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 20 ppm |

| Transmitter Offset (O1P) | 6.0 ppm |

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for Spectral Analysis

The interpretation of the ¹H NMR spectrum follows a logical workflow to deduce the structure of the molecule.

Figure 2. Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is characterized by a singlet for the methoxy protons and a complex multiplet pattern in the aromatic region. This guide provides a foundational understanding of the expected spectral features, a reliable experimental protocol for data acquisition, and a logical framework for spectral interpretation. For unambiguous assignment of the aromatic protons, advanced 2D NMR techniques such as COSY and HSQC are recommended. This detailed spectral analysis is indispensable for researchers in the fields of catalysis, organic synthesis, and drug development who utilize this important phosphine ligand.

An In-depth Technical Guide to the Coordination Chemistry of Tris(2-methoxyphenyl)phosphine with Palladium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of tris(2-methoxyphenyl)phosphine (TOMPP) with palladium. It covers the synthesis, structural characterization, and catalytic applications of palladium-TOMPP complexes, with a focus on their role in significant organic transformations. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to this compound as a Ligand

This compound, often abbreviated as TOMPP, is a bulky, electron-rich triarylphosphine ligand. Its unique steric and electronic properties make it a highly effective ligand in palladium-catalyzed cross-coupling reactions. The methoxy (B1213986) groups in the ortho positions of the phenyl rings introduce significant steric hindrance around the phosphorus atom, which can promote the reductive elimination step in catalytic cycles and stabilize the active catalytic species. Electronically, the methoxy groups are electron-donating, increasing the electron density on the phosphorus atom and, consequently, the palladium center. This enhanced electron density can facilitate the oxidative addition of challenging substrates, such as aryl chlorides.

Synthesis and Characterization of Palladium-TOMPP Complexes

The coordination of this compound to palladium precursors, such as palladium(II) chloride and palladium(II) acetate (B1210297), leads to the formation of stable and catalytically active complexes.

Synthesis of trans-Dichloridobis[this compound]palladium(II)

A key and well-characterized palladium-TOMPP complex is trans-dichloridobis[this compound]palladium(II), [PdCl₂(P(o-OMePh)₃)₂].

Experimental Protocol:

The synthesis of this complex is a straightforward procedure involving the reaction of palladium(II) chloride with this compound[1].

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (TOMPP)

-

Anhydrous lithium chloride (LiCl)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether ((Et)₂O)

-

-

Procedure:

-

To a solution of palladium(II) chloride (1.288 g, 2 mmol) and anhydrous lithium chloride (168 mg, 4 mmol) in 15 ml of methanol, add this compound (1.408 g, 4 mmol).

-

Stir the mixture under reflux in a nitrogen atmosphere for approximately 1 hour until a yellow product forms.

-

Cool the reaction mixture and collect the product by filtration.

-

Wash the collected solid with fresh methanol and dry it under a vacuum.

-

Dissolve the crude product in dichloromethane.

-

Crystallize the title compound by vapor diffusion of diethyl ether into the dichloromethane solution.

-

The resulting bright yellow prisms can be collected.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of trans-Dichloridobis[this compound]palladium(II).

Structural Characterization

The solid-state structure of trans-[PdCl₂(P(o-OMePh)₃)₂] has been determined by single-crystal X-ray diffraction, revealing a nearly square-planar geometry for the palladium(II) center[1]. The palladium atom is located at a center of inversion[1].

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1415(2) |

| b (Å) | 10.8985(3) |

| c (Å) | 12.0287(3) |

| α (°) | 103.691(2) |

| β (°) | 109.275(3) |

| γ (°) | 108.438(2) |

| Pd-Cl bond length (Å) | 2.3120(7) |

| Pd-P bond length (Å) | 2.3417(7) |

| Cl-Pd-P bond angle (°) | 85.73(3) |

| Cl-Pd-P' bond angle (°) | 94.27(3) |

| Table 1: Selected crystallographic data for trans-[PdCl₂(P(o-OMePh)₃)₂][1]. |

Spectroscopic Data

While specific ³¹P NMR data for palladium-TOMPP complexes are not extensively reported in the literature, the chemical shifts for related palladium-phosphine complexes can provide a reference. For instance, trans-[PdCl₂(PPh₃)₂] shows a ³¹P NMR signal around 24 ppm. Given the electron-donating nature of the methoxy groups in TOMPP, a slightly different chemical shift would be expected for trans-[PdCl₂(P(o-OMePh)₃)₂].

Catalytic Applications

Palladium complexes incorporating this compound have demonstrated high efficacy in several important catalytic transformations, most notably the Suzuki-Miyaura cross-coupling and methoxycarbonylation reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The in situ generated catalyst system from palladium(II) acetate and this compound is highly active for the Suzuki-Miyaura coupling of aryl bromides and even challenging aryl chlorides with arylboronic acids[2]. This system is effective for the synthesis of a wide range of biaryls, including sterically hindered products, often with high yields[2].

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (TOMPP)

-

Aryl halide (e.g., 4-chloroanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, often with water)

-

-

Procedure:

-

In a reaction vessel, combine palladium(II) acetate and this compound in the chosen solvent.

-

Add the aryl halide, arylboronic acid, and the base.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for the specified time.

-

Monitor the reaction progress using techniques like TLC or GC.

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Purify the product by column chromatography or recrystallization.

-

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of TOMPP is believed to facilitate both the oxidative addition and reductive elimination steps.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Data:

While specific turnover numbers (TONs) for the Pd/TOMPP system are not always explicitly detailed, related systems with bulky, electron-rich phosphines have achieved very high TONs, in some cases up to 96,000 for the coupling of p-tolylboronic acid with 4-bromoacetophenone[2]. The Pd(OAc)₂/(o-MeOPh)₃P system is reported to provide biaryls in very good yields across a broad spectrum of substrates[2].

Methoxycarbonylation of Alkenes

Palladium complexes of this compound have also been identified as effective catalysts for the methoxycarbonylation of alkenes, a reaction that converts alkenes into valuable esters[1]. Notably, some palladium(II) complexes with this ligand have been shown to catalyze the regioselective formation of branched esters[1].

General Experimental Protocol for Methoxycarbonylation:

-

Materials:

-

Palladium catalyst precursor (e.g., trans-[PdCl₂(P(o-OMePh)₃)₂] or an in situ generated catalyst)

-

Alkene (e.g., styrene)

-

Methanol (MeOH)

-

Carbon monoxide (CO)

-

Acid promoter (e.g., p-toluenesulfonic acid, TsOH)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

In a high-pressure autoclave, dissolve the palladium catalyst, the alkene, and the acid promoter in a mixture of the solvent and methanol.

-

Pressurize the autoclave with carbon monoxide to the desired pressure.

-

Heat the reaction mixture with stirring for the required duration.

-

After cooling and depressurizing the reactor, analyze the product mixture by GC or NMR to determine conversion and regioselectivity.

-

Proposed Catalytic Cycle (Hydride Mechanism):

The methoxycarbonylation of alkenes catalyzed by palladium-phosphine complexes is generally believed to proceed via a hydride mechanism.

References

The Dual Nature of ortho-Methoxy Groups in Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of methoxy (B1213986) groups at the ortho position of phenyl rings in phosphine (B1218219) ligands imparts a unique combination of electronic and steric characteristics that have profound implications for their application in transition metal catalysis. This guide provides a comprehensive technical overview of these effects, offering insights into ligand design and catalyst optimization for researchers, scientists, and professionals in drug development.

Electronic Effects: A Tale of Two Pathways

The oxygen atom of an ortho-methoxy group influences the electronic properties of the phosphorus center through two primary mechanisms: the inductive effect (through-bond) and the through-space interaction.

-

Inductive Effect (Through-Bond): The electronegative oxygen atom withdraws electron density from the aromatic ring through the sigma framework. This electron-withdrawing inductive effect deactivates the ring and, in turn, can slightly decrease the electron-donating ability of the phosphorus atom.

-

Through-Space Interaction: The lone pairs of the methoxy oxygen can interact directly with the phosphorus atom or the metal center to which the phosphine is coordinated. This through-space interaction can have a significant impact on the ligand's electronic properties and coordination behavior. This interaction can lead to an overall increase in the electron-donating character of the phosphine, counteracting the inductive effect. The presence of the methoxy group can lead to an increase in the HOMO energy of the ligand, implying improved σ-donor properties.[1]

These competing effects are subtly balanced and can be influenced by the specific geometry of the ligand and its coordination to a metal center.

Steric Effects: More Than Just Bulk

The ortho-methoxy group exerts a significant steric influence, which can be quantified by the Tolman cone angle (θ). This steric hindrance plays a crucial role in catalysis by:

-

Promoting Reductive Elimination: The bulkiness of the ligand can facilitate the reductive elimination step in a catalytic cycle, which is often the product-forming step.

-

Stabilizing Active Species: The steric bulk can help to stabilize low-coordinate, highly active catalytic species by preventing catalyst decomposition pathways such as dimerization.

-

Influencing Coordination Geometry: The presence of ortho substituents can enforce specific coordination geometries around the metal center, which can be beneficial for selectivity.

Quantitative Analysis of Electronic and Steric Parameters

To provide a clear comparison, the following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle for selected phosphine ligands, including those with ortho-methoxy substituents. A lower TEP value indicates a more electron-donating ligand.

| Ligand | Abbreviation | Tolman Electronic Parameter (ν, cm⁻¹) | Cone Angle (θ, °) |

| Triphenylphosphine | PPh₃ | 2068.9 | 145 |

| Tris(p-tolyl)phosphine | P(p-tolyl)₃ | 2066.7 | 145 |

| Tris(2-methoxyphenyl)phosphine | P(o-anisyl)₃ | 2064.5 | 160 |

| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |

Note: TEP and cone angle values can vary slightly depending on the experimental or computational method used for their determination.

As the table illustrates, the introduction of ortho-methoxy groups in P(o-anisyl)₃ leads to a lower TEP compared to PPh₃, indicating an increase in the ligand's electron-donating ability. Concurrently, the cone angle increases significantly, highlighting the substantial steric bulk of the ortho-methoxy substituents.

Hemilability: A Dynamic Coordination Behavior

Phosphine ligands bearing ortho-methoxy groups can exhibit hemilability.[2] This refers to the ability of the methoxy oxygen to reversibly coordinate to the metal center. This dynamic binding can be crucial in catalysis by:

-

Stabilizing the Catalyst: The transient coordination of the oxygen atom can help to stabilize the metal center during the catalytic cycle.

-

Opening a Coordination Site: Dissociation of the weakly bound oxygen atom can open up a coordination site on the metal, allowing for substrate binding and subsequent reaction.

References

Synthesis of Tris(2-methoxyphenyl)phosphine from anisole and phosphorus trichloride.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tris(2-methoxyphenyl)phosphine, a valuable phosphine (B1218219) ligand in catalysis and organic synthesis. The primary focus is on the established and reliable method of preparation from anisole (B1667542) and phosphorus trichloride (B1173362) via a directed ortho-lithiation reaction. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound, also known as tri(o-anisyl)phosphine, is an organophosphorus compound with the chemical formula P(C₆H₄OCH₃)₃. The presence of the ortho-methoxy groups imparts unique electronic and steric properties to the phosphorus center, making it a ligand of significant interest in various catalytic applications, including Suzuki coupling reactions and allylic substitutions.[1] This guide details its synthesis from readily available starting materials, anisole and phosphorus trichloride.

Synthetic Approach: Directed Ortho-lithiation

The most effective and widely reported method for the synthesis of this compound from anisole and phosphorus trichloride involves a directed ortho-lithiation of anisole, followed by reaction with phosphorus trichloride. A direct Friedel-Crafts reaction between anisole and phosphorus trichloride is generally not a viable synthetic route due to the potential for complex formation between the Lewis acidic phosphorus trichloride and the oxygen of the methoxy (B1213986) group, which can deactivate the aromatic ring or lead to undesirable side reactions.

The directed ortho-lithiation pathway leverages the ability of the methoxy group in anisole to direct deprotonation to the adjacent ortho position by coordinating with an organolithium reagent, typically n-butyllithium. This forms a highly reactive aryllithium intermediate which then undergoes nucleophilic attack on phosphorus trichloride to form the desired tertiary phosphine.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁O₃P | [2] |

| Molecular Weight | 352.37 g/mol | [2] |

| Appearance | White to light yellow solid/crystals | [3] |

| Melting Point | 204-208 °C | [4] |

| Boiling Point | 477.3 ± 40.0 °C (Predicted) | [4] |

| Solubility | Soluble in dichloromethane (B109758) and ether; Slightly soluble in water. | [1][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectra available for reference. | [5] |

| ¹³C NMR | Spectra available for reference. | [2] |

| ³¹P NMR | Spectra available for reference. | [2][6] |

| IR (KBr) | Spectra available for reference. | [2] |

| Mass Spec (GC-MS) | Spectra available for reference. | [2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the ortho-lithiation of anisole.

Materials and Equipment:

-

Anisole (reagent grade)

-

n-Butyllithium (in hexanes, e.g., 1.6 M)

-

Phosphorus trichloride (reagent grade)

-

Methyl tert-butyl ether (MTBE, anhydrous)

-

Hexanes (anhydrous)

-

Deionized water

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Inert gas source (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser. Ensure all glassware is dry and the system is flushed with an inert gas.

-

Initial Charge: Charge the flask with 113 g (1.04 mol) of anisole and 250 mL of anhydrous MTBE.

-

Lithiation: Cool the mixture and slowly add 440 mL (0.70 mol) of 1.6 M n-butyllithium in hexanes via the dropping funnel over a period of 1 hour. During the addition, the temperature of the reaction mixture will gradually increase to reflux (approximately 60 °C).

-

Reaction Completion: Maintain the reaction mixture at reflux for 16 hours to ensure complete lithiation. The formation of 2-lithioanisole can be monitored by GC analysis of quenched aliquots.

-

Cooling: After the 16-hour period, cool the reactor contents to ambient temperature.

-

Addition of Phosphorus Trichloride: Prepare a solution of 19.3 mL (31.0 g, 0.225 mol) of phosphorus trichloride in 100 mL of anhydrous MTBE. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 30 °C.

-

Stirring: After the addition is complete, stir the resulting white/yellow suspension for an additional 4 hours at ambient temperature.

-

Quenching: Carefully add 30 mL of deionized water to the reaction mixture to quench any unreacted organolithium species and hydrolyze any remaining phosphorus chlorides.

-